molecular formula C18H24N2O5 B1671235 Enalaprilat CAS No. 76420-72-9

Enalaprilat

Cat. No. B1671235
CAS RN: 76420-72-9
M. Wt: 348.4 g/mol
InChI Key: LZFZMUMEGBBDTC-QEJZJMRPSA-N
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Description

Enalaprilat is the active metabolite of enalapril . It is an angiotensin-converting enzyme (ACE) inhibitor . It works by blocking a substance in the body that causes the blood vessels to tighten. As a result, enalaprilat relaxes the blood vessels, which lowers blood pressure and increases the supply of blood and oxygen to the heart .


Molecular Structure Analysis

Enalaprilat is the first dicarboxylate-containing ACE inhibitor . Its molecular formula is C18H24N2O5 .


Chemical Reactions Analysis

Enalaprilat’s stability and compatibility were evaluated using three thermoanalytical methods, including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and thermomechanical analysis (TMA) . DSC demonstrated an endothermic reaction between enalapril maleate and NaHCO3 excipient .


Physical And Chemical Properties Analysis

Enalaprilat has two pKa values, pKa3.0 from the carboxylic group and pKa 5.4 from the secondary amine . When microenvironmental pH = 3, enalapril possesses a positive charge on the secondary amine, and more than 99% of secondary amine is in cation form, the nucleophilic activity of the amino group was weakened .

Scientific Research Applications

1. Effects on Hypertensive Crises

Enalaprilat, an intravenous angiotensin-converting enzyme inhibitor, has been studied for its effectiveness in hypertensive crises. Studies have shown its ability to reduce blood pressure in patients with severe or malignant hypertension, indicating its potential as a treatment option in emergency hypertensive situations (DiPette, Ferraro, Evans, & Martin, 1985).

2. Impact on Cardiovascular Health

Enalaprilat's impact extends to cardiovascular health. It has been observed to enhance arterial and cardiopulmonary baroreflex control of sympathetic nerve activity in patients with heart failure. This suggests its role in modulating sympathetic activity and potentially contributing to the therapeutic effects of ACE inhibitors in heart failure conditions (Dibner-Dunlap, Smith, Kinugawa, & Thames, 1996).

3. Application in Acute Necrotizing Pancreatitis

Research has also explored enalaprilat's effects in acute necrotizing pancreatitis (ANP). In animal models, enalaprilat showed a potential therapeutic effect in treating ANP, demonstrating an ability to reduce mortality and pancreatic damage(Turkyilmaz, Alhan, Erçin, & Vanizor, 2007).

4. Influence on Renin and Catecholamine Responses

Studies have evaluated the impact of enalaprilat on hemodynamic and hormonal responses during surgery. It appears to affect renin-angiotensin activation, which is an essential factor in hypertension and splanchnic perfusion after cardiac surgery. This insight is crucial for managing intraoperative hemodynamic responses (Parviainen, Rantala, Ruokonen, Tenhunen, & Takala, 1998).

5. Role in Cardiac Fibroblast Proliferation

Enalaprilat has shown inhibitory effects on rat cardiac fibroblast proliferation via ROS/P38MAPK/TGF-β1 signaling pathways. This finding provides a theoretical basis for applying ACE inhibitors in treating myocardial fibrosis and understanding the primary mechanisms of ACE inhibitors in inhibiting cardiac fibroblast proliferation (Yu, Zheng, Sun, & Yu, 2012).

Safety And Hazards

Enalaprilat is harmful if swallowed . It is advised to avoid breathing mist, gas, or vapors and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25)/t12-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFZMUMEGBBDTC-QEJZJMRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

84680-54-6 (Parent)
Record name Enalaprilat
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DSSTOX Substance ID

DTXSID0048975
Record name Enalapril acid
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Molecular Weight

348.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Enalaprilat
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Mechanism of Action

Enalaprilat is the active metabolite of the orally available pro-drug, enalapril. Used in the treatment of hypertension, enalapril is an ACE inhibitor that prevents Angiotensin Converting Enzyme (ACE) from transforming angiotensin I into angiotensin II. As angiotensin II is responsible for vasoconstriction and sodium reabsorption in the proximal tubule of the kidney, down-regulation of this protein results in reduced blood pressure and blood fluid volume
Record name Enalaprilat
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Product Name

Enalaprilat

CAS RN

76420-72-9, 84680-54-6
Record name Enalaprilat
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Record name Enalapril acid
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Record name Enalaprilat
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Record name ENALAPRILAT ANHYDROUS
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Melting Point

148 - 151 °C
Record name Enalaprilat
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041886
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,900
Citations
N Hockings, AA Ajayi, JL Reid - British journal of clinical …, 1986 - Wiley Online Library
… Enalaprilat CL and enalapril CL/F were significantly and positively correlated … enalaprilat between the young and elderly (P less than 0.02). The relationship between plasma enalaprilat …
Number of citations: 112 bpspubs.onlinelibrary.wiley.com
P Ahlin, J Kristl, A Kristl, F Vrečer - International Journal of Pharmaceutics, 2002 - Elsevier
… containing enalaprilat and to evaluate … enalaprilat in solution and in enalaprilat-loaded nanoparticles were compared using side-by-side diffusion chambers. The solubility of enalaprilat …
Number of citations: 197 www.sciencedirect.com
S Ueda, PA Meredith, JJ Morton, JMC Connell… - Circulation, 1998 - Am Heart Assoc
Background—We have investigated the possible effects of contrasting ACE (I/D) genotypes on the responses to the ACE inhibitor enalaprilat in normotensive men. Methods and Results…
Number of citations: 151 www.ahajournals.org
B Hornig, N Arakawa, D Haussmann, H Drexler - Circulation, 1998 - Am Heart Assoc
… that the lack of effect of enalaprilat on endothelium-mediated vasodilation can be explained by the dose of enalaprilat used in the present study. Moreover, enalaprilat did not improve …
Number of citations: 210 www.ahajournals.org
R Natesh, SLU Schwager, HR Evans, ED Sturrock… - Biochemistry, 2004 - ACS Publications
… out to determine the structures of captopril− and enalaprilat−tACE to a resolution of 2.0 and … -acting ACE inhibitor enalaprilat) appears to be activated by hydrolysis to enalaprilat in the …
Number of citations: 302 pubs.acs.org
M Faisal, W Cawello, S Laeer… - Frontiers in …, 2021 - frontiersin.org
Purpose: Enalapril has an established safety and efficacy in adults and is used in hypertension, heart failure, and renal failure. In pediatric patients, enalapril is labeled for children with …
Number of citations: 10 www.frontiersin.org
RO Davies, HJ Gomez, JD Irvin… - British Journal of Clinical …, 1984 - Wiley Online Library
… inhibitor enalaprilat. Enalapril maleate is 60% absorbed and 40% bioavailable as enalaprilat. … The functional half-life for accumulation of enalaprilat is 11 h, and this is increased in the …
Number of citations: 144 bpspubs.onlinelibrary.wiley.com
HJ Gomez, VJ Cirillo, JD Irvin - Drugs, 1985 - Springer
… Metabolism beyond activation to enalaprilat is not observedin man. Administration with food … ofenalapril and enalaprilat is primarily renal. Peak serum enalaprilat concentrations are …
Number of citations: 111 link.springer.com
ME Dibner-Dunlap, ML Smith, T Kinugawa… - Journal of the American …, 1996 - Elsevier
… This study sought to determine the effects of enalaprilat on reflex control of sympathetic … by enalaprilat. Baroreflex control of heart rate was unchanged by enalaprilat in either group. …
Number of citations: 163 www.sciencedirect.com
M Hamidi, H Tajerzadeh, AR Dehpour, MR Rouini… - Drug Delivery, 2001 - Taylor & Francis
In vitro characteristics of the human erythrocytes loaded by enalaprilat have been evaluated. Erythrocytes obtained from a healthy volunteer were loaded by enalaprilat using the …
Number of citations: 96 www.tandfonline.com

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